![molecular formula C17H10FN5O4 B251843 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide, commonly known as FNAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of FNAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. FNAC has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
FNAC has been shown to have both biochemical and physiological effects. Biochemically, FNAC has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes. Physiologically, FNAC has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FNAC is its broad range of potential applications in various fields. FNAC is also relatively easy to synthesize and has a high level of purity. However, one of the limitations of FNAC is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of FNAC.
Zukünftige Richtungen
There are several future directions for the study of FNAC. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to study its potential use as a plant growth regulator and a fungicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of FNAC, as well as its potential use in environmental science.
Synthesemethoden
FNAC can be synthesized through a multi-step process involving the reaction of 5-nitrofuran-2-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the intermediate product. The intermediate product is then subjected to further reaction with benzotriazole in the presence of a dehydrating agent such as thionyl chloride to obtain the final product, FNAC.
Wissenschaftliche Forschungsanwendungen
FNAC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, FNAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, FNAC has been used as a plant growth regulator and a fungicide. In environmental science, FNAC has been studied for its potential use as a photosensitizer for the degradation of organic pollutants.
Eigenschaften
Molekularformel |
C17H10FN5O4 |
---|---|
Molekulargewicht |
367.29 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H10FN5O4/c18-10-1-4-12(5-2-10)22-20-13-6-3-11(9-14(13)21-22)19-17(24)15-7-8-16(27-15)23(25)26/h1-9H,(H,19,24) |
InChI-Schlüssel |
LRRVGERCOPIPKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.